molecular formula C13H13FN2O2S B1408311 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester CAS No. 1715292-20-8

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Cat. No. B1408311
CAS RN: 1715292-20-8
M. Wt: 280.32 g/mol
InChI Key: PJRCKLAMDOWFEZ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a chemical compound with the following structural formula: . It belongs to the class of thiazole derivatives and contains both a fluorophenylamino group and an ethyl ester moiety.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is involved in chemical reactions that yield structurally diverse thiazole derivatives, which are significant in various scientific research domains. For instance, the reaction of acylaminocyanoesters with specific disulfides leads to the formation of substituted aminothiazoles. These compounds, including derivatives similar to the this compound, are analyzed through spectroscopic means and X-ray crystallographic investigations to understand their structural properties and potential applications in medicinal chemistry and materials science (Golankiewicz et al., 1985).

Organic Synthesis and Compound Development

In the realm of organic synthesis, this compound serves as a precursor or intermediate in the synthesis of complex organic molecules. For example, thiazolecarboxylic acid derivatives are synthesized through the acylation and subsequent conversion processes involving aminothiazole compounds. These synthetic routes contribute to the development of new chemical entities with potential pharmacological activities, expanding the scope of research in drug discovery and development (Dovlatyan et al., 2004).

Advanced Material Synthesis

The structural attributes of compounds like this compound are pivotal in the synthesis of advanced materials. For instance, metal–organic frameworks (MOFs) incorporating triazole-containing tricarboxylic acid ligands, which can be structurally related to the thiazole-4-carboxylic acid ethyl esters, demonstrate unique luminescence properties. These MOFs are explored for their potential in sensing applications, such as the detection of metal ions and nitroaromatic compounds, indicating the compound's utility in developing novel sensing materials (Wang et al., 2016).

Antimicrobial and Antitumor Research

Derivatives of thiazole-4-carboxylic acid ethyl esters, akin to this compound, are subjects of investigation in antimicrobial and antitumor studies. The synthesis of new triazole and thiadiazole derivatives and their subsequent evaluation against various microorganisms reveal significant antimicrobial activities. These findings underscore the potential therapeutic applications of these compounds in addressing infectious diseases and cancer (Demirbas et al., 2004).

properties

IUPAC Name

ethyl 2-(3-fluoroanilino)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c1-3-18-12(17)11-8(2)19-13(16-11)15-10-6-4-5-9(14)7-10/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRCKLAMDOWFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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